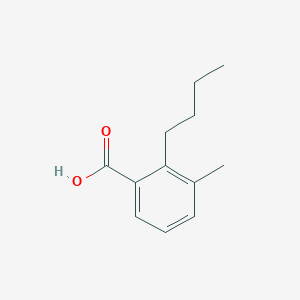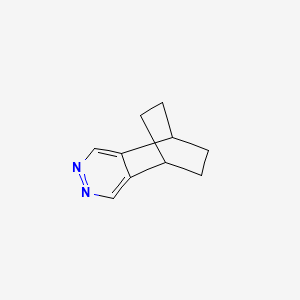
Methyl 3-(ethanesulfinyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(ethanesulfinyl)but-2-enoate is an organic compound with the molecular formula C7H12O3S. It contains a sulfoxide group and an ester group, making it a versatile compound in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(ethanesulfinyl)but-2-enoate typically involves the alkylation of enolate ions. The enolate ion is generated from a precursor compound, such as a ketone or ester, by treatment with a strong base like sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as ethyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate alkylation and esterification can be applied on a larger scale using appropriate reaction vessels and conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(ethanesulfinyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or sulfoxides.
Aplicaciones Científicas De Investigación
Methyl 3-(ethanesulfinyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 3-(ethanesulfinyl)but-2-enoate involves its functional groups. The sulfoxide group can act as an electrophile, participating in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methyl-2-butenoate: Similar structure but lacks the sulfoxide group.
Ethyl 3-(ethanesulfinyl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(methylsulfinyl)but-2-enoate: Similar structure but with a methyl group instead of an ethyl group on the sulfoxide.
Uniqueness
Methyl 3-(ethanesulfinyl)but-2-enoate is unique due to the presence of both an ester and a sulfoxide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications .
Propiedades
Número CAS |
88329-02-6 |
|---|---|
Fórmula molecular |
C7H12O3S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
methyl 3-ethylsulfinylbut-2-enoate |
InChI |
InChI=1S/C7H12O3S/c1-4-11(9)6(2)5-7(8)10-3/h5H,4H2,1-3H3 |
Clave InChI |
JQAYEKIWZBWJBS-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


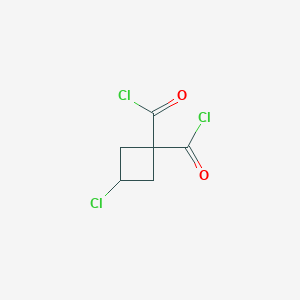
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
![N-Cyclopentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14398436.png)

![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
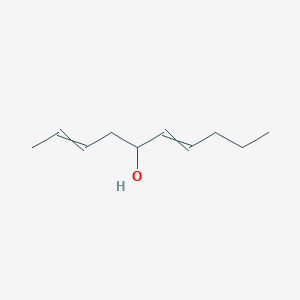
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

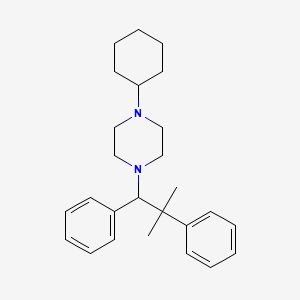
![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
